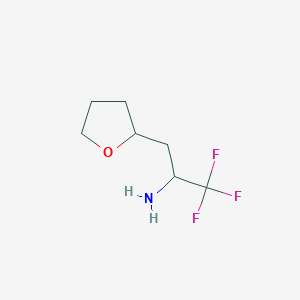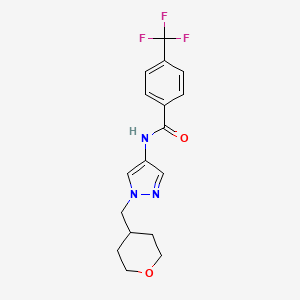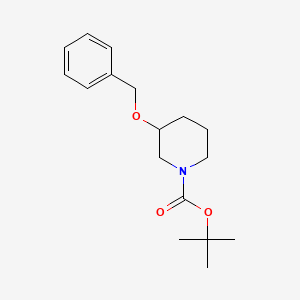
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine, also known as TFOPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a fluorinated analogue of the amino acid proline and has been found to possess unique properties that make it useful in several scientific research applications. In
科学的研究の応用
Synthesis and Chemical Reactions
Kinetic Resolution and Epoxypropane Conversion : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, closely related to the compound , was synthesized with high enantiomeric purity using lipase-mediated kinetic resolution. This compound was successfully converted into 1,1,1-trifluoro-2,3-epoxypropane, indicating potential applications in stereocontrolled organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Preparation and Reactivity of Quinolinylidenepropanones : The synthesis of various quinolinylidenepropanones, including 1,1,1-trifluoro-3-(1H-quinolin-2-ylidene)propan-2-one, was achieved. These compounds were characterized using various spectroscopic techniques, showcasing their potential in advanced chemical research (Loghmani-Khouzani et al., 2006).
Electrochemical Fluorination for Blood Substitutes : The study of electrochemical fluorination of partly fluorinated compounds, including derivatives of 1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine, provided insights into the synthesis of perfluorochemicals for use as blood substitutes (Ono et al., 1985).
Advanced Organic Synthesis Techniques
Convenient Synthesis of Methyl-Nitro-Chromenes : Research demonstrated the synthesis of 4-methyl-3-nitro-2-trihalomethyl-2H-chromenes from N-unsubstituted imines of 2-hydroxyacetophenones and trichloro(trifluoro)ethylidene nitromethanes, illustrating sophisticated organic synthesis methods (Korotaev et al., 2008).
Electrochemical Fluorination of Oxolane Derivatives : The electrochemical fluorination of ester derivatives of oxolane-2-yl-carboxylic acid, closely related to 1,1,1-Trifluoro-3-(oxolan-2-yl)propan-2-amine, was investigated. This study contributes to the knowledge of synthesizing complex fluorinated compounds (Takashi, Tamura, & Sekiya, 2005).
特性
IUPAC Name |
1,1,1-trifluoro-3-(oxolan-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)4-5-2-1-3-12-5/h5-6H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOINFZXOMMMZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2422631.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-cyanoacetamide](/img/structure/B2422635.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2422639.png)

![Ethyl 6-acetyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422642.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)

![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)
![3-(3-chloro-2-methylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2422647.png)
![4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2422648.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2422651.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2422652.png)